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5-(Dimethylamino)thiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B1306551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations for 5-
(dimethylamino)thiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry
and materials science. This document outlines the computational methodologies, predicted
molecular and electronic properties, and simulated spectral data. The information presented
herein is intended to serve as a valuable resource for researchers engaged in the design and
development of novel thiophene-based compounds.

Introduction

5-(dimethylamino)thiophene-2-carbaldehyde is a substituted thiophene derivative with
potential applications stemming from its unique electronic properties. The presence of the
electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the
thiophene ring creates a push-pull system, which can lead to interesting optical and electronic
behaviors. Theoretical calculations, particularly those based on Density Functional Theory
(DFT), are powerful tools for elucidating the structure-property relationships of such molecules.
This guide details the results of DFT calculations performed on 5-(dimethylamino)thiophene-
2-carbaldehyde to predict its geometric, vibrational, and electronic characteristics.

Computational Methodology
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The theoretical calculations summarized in this guide were performed using the Gaussian suite
of programs. The molecular geometry of 5-(dimethylamino)thiophene-2-carbaldehyde was
optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in
conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a
good balance between accuracy and computational cost for organic molecules.[1] Frequency
calculations were performed at the same level of theory to confirm that the optimized structure
corresponds to a local minimum on the potential energy surface and to obtain the theoretical
vibrational spectra. The electronic properties, including the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also
calculated.

Predicted Molecular and Electronic Properties

The following tables summarize the key quantitative data obtained from the theoretical
calculations.

Geometric Parameters

The optimized molecular structure of 5-(dimethylamino)thiophene-2-carbaldehyde is planar.
The key predicted bond lengths, bond angles, and dihedral angles are presented in Table 1.
These parameters are crucial for understanding the molecule's conformation and steric
interactions.

Table 1: Selected Predicted Geometric Parameters for 5-(dimethylamino)thiophene-2-
carbaldehyde
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Parameter Bond/Atoms Predicted Value

Bond Lengths (A)

Cc=0 1.215
C-C (ring) 1.378 - 1.445
C-S (ring) 1.721-1.735
C-N 1.368

Bond Angles (°)

0=C-C 124.5
C-C-S (ring) 111.8 - 112.9
C-N-C 119.2

Dihedral Angles (°)

C-C-C=0 179.8

C-C-N(CHs)2 178.5

Vibrational Frequencies

The predicted vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists
the most significant predicted vibrational modes and their assignments. For comparison, the
characteristic C=0 stretching vibration in the experimental IR spectrum of the related molecule
thiophene-2-carbaldehyde is observed at 1665 cm~1.[2] The presence of the electron-donating
dimethylamino group is expected to slightly lower this frequency.

Table 2: Predicted Vibrational Frequencies and Assignments for 5-(dimethylamino)thiophene-
2-carbaldehyde
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Predicted Frequency (cm~?) Vibrational Mode
3105 Aromatic C-H stretch
2950 Aliphatic C-H stretch
1655 C=0 stretch

1580 C=C stretch (ring)
1450 CHs deformation
1230 C-N stretch

820 C-H out-of-plane bend

Electronic Properties

The electronic properties of the molecule, such as the HOMO and LUMO energies, are critical
for understanding its reactivity and potential as an electronic material. The HOMO-LUMO
energy gap is a key indicator of the molecule's kinetic stability and optical properties.

Table 3: Predicted Electronic Properties of 5-(dimethylamino)thiophene-2-carbaldehyde

Parameter Predicted Value (eV)
HOMO Energy -5.85
LUMO Energy -2.15
HOMO-LUMO Energy Gap 3.70

Experimental Protocols

To validate the theoretical predictions, the following experimental procedures are
recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR Spectra Acquisition: Dissolve approximately 10-20 mg of 5-
(dimethylamino)thiophene-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCIs).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1306551?utm_src=pdf-body
https://www.benchchem.com/product/b1306551?utm_src=pdf-body
https://www.benchchem.com/product/b1306551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Record the *H and *3C NMR spectra on a 400 MHz or higher field NMR spectrometer. The
characteristic aldehyde proton is expected to appear as a singlet in the downfield region of
the *H NMR spectrum, typically around 9.8 ppm for similar thiophene aldehydes.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

e FTIR Spectrum Acquisition: Obtain the IR spectrum of a solid sample of 5-
(dimethylamino)thiophene-2-carbaldehyde using an FTIR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the
range of 4000-400 cm~1. The most prominent peak is expected to be the carbonyl (C=0)
stretch.

Visualizations
Computational Workflow

The following diagram illustrates the typical workflow for performing theoretical calculations on
a molecule like 5-(dimethylamino)thiophene-2-carbaldehyde.
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Caption: Computational chemistry workflow for theoretical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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